molecular formula C27H22ClN3O3 B11566091 N-(4-chloro-2-methylphenyl)-2-{(2E)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2-oxoacetamide

N-(4-chloro-2-methylphenyl)-2-{(2E)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2-oxoacetamide

Cat. No.: B11566091
M. Wt: 471.9 g/mol
InChI Key: YSAIHWOGBVNBRR-MUFRIFMGSA-N
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Description

N-(4-Chloro-2-methylphenyl)-1-{N’-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, a naphthalene moiety, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-[(naphthalen-1-yl)methoxy]benzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling reaction: The hydrazone intermediate is then coupled with 4-chloro-2-methylphenyl isocyanate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Corresponding substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-1-{N’-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-{4-[(phenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide: Similar structure but lacks the naphthalene moiety.

Uniqueness

N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide is unique due to the presence of both the chloro-substituted phenyl ring and the naphthalene moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H22ClN3O3

Molecular Weight

471.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]oxamide

InChI

InChI=1S/C27H22ClN3O3/c1-18-15-22(28)11-14-25(18)30-26(32)27(33)31-29-16-19-9-12-23(13-10-19)34-17-21-7-4-6-20-5-2-3-8-24(20)21/h2-16H,17H2,1H3,(H,30,32)(H,31,33)/b29-16+

InChI Key

YSAIHWOGBVNBRR-MUFRIFMGSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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